molecular formula C16H18O B14115896 1-Butyl-4-phenoxybenzene

1-Butyl-4-phenoxybenzene

Cat. No.: B14115896
M. Wt: 226.31 g/mol
InChI Key: GAPYMIKIYFGGKP-UHFFFAOYSA-N
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Description

1-Butyl-4-phenoxybenzene is an organic compound with the molecular formula C16H18O. It is a derivative of benzene, characterized by the presence of a butyl group and a phenoxy group attached to the benzene ring. This compound is typically found as a yellow to pale yellow oil and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-phenoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting butylated phenol is then subjected to a nucleophilic aromatic substitution reaction with phenol to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-phenoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.

Major Products:

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

1-Butyl-4-phenoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-butyl-4-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-Butyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.

    1-Butyl-4-chlorobenzene: Contains a chlorine atom instead of a phenoxy group.

    1-Butyl-4-nitrobenzene: Contains a nitro group instead of a phenoxy group.

Uniqueness: 1-Butyl-4-phenoxybenzene is unique due to the presence of both a butyl and a phenoxy group, which confer distinct chemical and physical properties. The phenoxy group enhances the compound’s reactivity and potential for hydrogen bonding, while the butyl group increases its hydrophobicity and stability .

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-butyl-4-phenoxybenzene

InChI

InChI=1S/C16H18O/c1-2-3-7-14-10-12-16(13-11-14)17-15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3

InChI Key

GAPYMIKIYFGGKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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